[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a pyrazole moiety, and a methoxy-methylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the methoxy-methylphenyl group, and the construction of the thiazolidine ring. The final step involves the condensation of the intermediate compounds under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its interactions with enzymes or receptors that could lead to new treatments for diseases.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, pyrazole-containing molecules, and methoxy-methylphenyl compounds. Examples include:
- Thiazolidine-2,4-dione
- 1-Phenyl-3-methyl-5-pyrazolone
- 4-Methoxy-3-methylphenylacetic acid
Uniqueness
The uniqueness of ((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19N3O4S2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C23H19N3O4S2/c1-14-10-15(8-9-18(14)30-2)21-16(12-26(24-21)17-6-4-3-5-7-17)11-19-22(29)25(13-20(27)28)23(31)32-19/h3-12H,13H2,1-2H3,(H,27,28)/b19-11- |
InChI Key |
AYLSYZOUBCZVJI-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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